N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide
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Overview
Description
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a heterocyclic compound that features a unique combination of a thian ring, an oxadiazole ring, and a furan ring
Mechanism of Action
Target of Action
They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of Action
Compounds with a 1,2,4-oxadiazole ring often bind with high affinity to multiple receptors, which can lead to various biological effects .
Result of Action
Based on the biological activities associated with the 1,2,4-oxadiazole ring, it could potentially have a range of effects, from antiviral to anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide typically involves the following steps:
Formation of the Thian Ring: The thian ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.
Coupling of the Rings: The thian and oxadiazole rings are then coupled with the furan ring through a series of condensation reactions, often involving the use of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thian, oxadiazole, and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Amines and other reduced forms of the oxadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis:
Comparison with Similar Compounds
Thiazole Derivatives: Compounds containing thiazole rings, such as sulfathiazole and ritonavir, share some structural similarities.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone also contain oxadiazole rings.
Furan Derivatives: Furan-3-carboxylic acid and its derivatives are structurally related.
Uniqueness: N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(10-1-4-18-8-10)14-7-11-15-12(16-19-11)9-2-5-20-6-3-9/h1,4,8-9H,2-3,5-7H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEXNKGJQHJPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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